molecular formula C16H18N4O3 B5351080 4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one

4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one

Cat. No. B5351080
M. Wt: 314.34 g/mol
InChI Key: TTXRSPVNXUSJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Zolmitriptan, which is a selective serotonin receptor agonist used in the treatment of migraines. In

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one involves its binding to the 5-HT1B/1D receptors in the brain. This binding leads to the inhibition of the release of neuropeptides and pro-inflammatory mediators, which are responsible for the onset of migraines. The compound also causes vasoconstriction, which reduces the dilation of blood vessels in the brain, thereby reducing the severity of migraines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of pain associated with migraines, inhibition of neuropeptide release, and vasoconstriction. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one in lab experiments include its potency and selectivity as a 5-HT1B/1D receptor agonist, which makes it an ideal tool for studying the role of these receptors in neurological disorders. The compound is also relatively stable and easy to synthesize, making it readily available for research. However, the limitations of using this compound include its potential toxicity and side effects, which may affect the results of experiments.

Future Directions

There are several future directions for research on 4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease, depression, and anxiety. Another direction is to explore the structure-activity relationship of the compound to identify more potent and selective agonists of the 5-HT1B/1D receptor subtypes. Additionally, further studies can be conducted to understand the molecular mechanisms underlying the compound's anxiolytic and antidepressant effects.

Synthesis Methods

The synthesis of 4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one involves the condensation reaction between 1-(4-methoxybenzyl)piperazine and 2-amino-1H-imidazole-4-carboxylic acid. The reaction takes place in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous N,N-dimethylformamide (DMF) solvent. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-(1H-imidazol-2-ylcarbonyl)-1-(4-methoxybenzyl)piperazin-2-one has diverse applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It is a potent and selective agonist of the 5-HT1B/1D receptor subtypes and has been used as a therapeutic agent for the treatment of migraines. The compound has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, depression, and anxiety.

properties

IUPAC Name

4-(1H-imidazole-2-carbonyl)-1-[(4-methoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-13-4-2-12(3-5-13)10-19-8-9-20(11-14(19)21)16(22)15-17-6-7-18-15/h2-7H,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXRSPVNXUSJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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